N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O3S/c21-13-3-1-2-12(8-13)20-24-23-17-6-7-19(25-26(17)20)30-10-18(27)22-14-4-5-15-16(9-14)29-11-28-15/h1-9H,10-11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHXPMOIMAHZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
MMV665918, like many organic compounds, can undergo various types of chemical reactions:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions can facilitate hydrolysis.
The major products formed from these reactions would depend on the specific conditions and reagents used .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of triazolo-pyridazine have shown selective inhibition of tumor cell proliferation. The compound's ability to interact with specific cellular targets involved in tumor growth presents opportunities for developing new anticancer therapies .
Antimicrobial Properties
Research has demonstrated that compounds containing the benzodioxole structure possess antimicrobial activity against various pathogens. The presence of the sulfanyl group enhances this activity by disrupting bacterial cell walls or inhibiting essential metabolic pathways . For example, studies have shown that related compounds exhibit efficacy against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Preliminary investigations suggest that N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide may have neuroprotective properties. Compounds with similar scaffolds have been shown to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . This opens avenues for research into treatments for neurodegenerative diseases.
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of related triazolo-pyridazine compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines. These findings support the hypothesis that modifications to the benzodioxole and triazolo-pyridazine moieties can enhance antitumor activity .
Case Study 2: Antimicrobial Activity
A series of synthesized compounds based on the sulfanyl-acetamide framework were tested for antimicrobial activity using the disk diffusion method. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting potential for further development as antimicrobial agents .
Mechanism of Action
MMV665918 exerts its effects by inhibiting the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. This enzyme is crucial for the replication of the viral RNA genome. By binding to the active site of RdRp, MMV665918 prevents the synthesis of new viral RNA, thereby inhibiting viral replication. The molecular targets and pathways involved include the RdRp enzyme and the associated viral replication machinery .
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Properties
Functional Group Analysis
- Triazolo-Pyridazine vs. However, thiazolidinone-containing analogs (e.g., 624724-21-6) could exhibit better solubility due to polar carbonyl groups.
- Fluorophenyl vs. Chloro-Trifluoromethylphenyl :
The 3-fluorophenyl group in the target compound balances lipophilicity and metabolic resistance, whereas the chloro-trifluoromethylphenyl group in 573695-56-4 may increase toxicity risks due to higher halogen content . - Benzodioxol vs. Pyridinyl Substituents :
Benzodioxol’s electron-rich structure likely enhances stability against cytochrome P450-mediated oxidation compared to pyridinyl groups, which may induce drug-drug interactions .
Hypothetical Pharmacokinetic and Toxicity Profiles
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a triazolo-pyridazine structure via a sulfanyl group. The molecular formula is with a molecular weight of approximately 421.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H18F1N5O3S |
| Molecular Weight | 421.45 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets including enzymes and receptors. The presence of the benzodioxole and triazole moieties enhances its binding affinity and specificity for these targets. This interaction can modulate various signaling pathways involved in cellular processes such as proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can act as an antagonist or agonist at specific receptor sites, influencing downstream signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that derivatives exhibited significant antiproliferative activity against various cancer cell lines including colon cancer (HCT-116 and HT-29) with IC50 values ranging from 6.587 to 11.10 µM .
Anti-inflammatory Effects
Compounds in this class have also shown anti-inflammatory properties by inhibiting nitric oxide (NO) release in LPS-induced models. This suggests potential applications in treating inflammatory diseases .
Study 1: Antiproliferative Activity
A study assessing the compound's effects on colon cancer cells indicated that it induced apoptosis via mitochondrial pathways by upregulating pro-apoptotic factors like Bax while downregulating anti-apoptotic factors such as Bcl2 . This mechanism was further confirmed through activation of Caspase 3.
Study 2: Enzyme Inhibition
Research on structurally similar triazole derivatives revealed their capacity to inhibit several enzymes linked to cancer progression and inflammation, suggesting that this compound might share similar inhibitory profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
